molecular formula C7H14ClN3 B1505388 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride CAS No. 79319-22-5

3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride

Cat. No. B1505388
CAS RN: 79319-22-5
M. Wt: 175.66 g/mol
InChI Key: PALQJKBHSWKPDI-UHFFFAOYSA-N
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Description

“3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride” is a compound with the CAS Number: 1193388-23-6 . It is also known as 2-methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of “3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride” is C7H13N3 . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 226.15 . It has a density of 1.028 g/mL at 25 °C . The compound is highly soluble in water and other polar solvents .

Scientific Research Applications

a. Antibacterial and Antimycobacterial Activity: Imidazole-containing compounds exhibit antibacterial and antimycobacterial properties. Researchers explore their potential as novel antibiotics to combat drug-resistant bacterial strains.

b. Anti-Inflammatory Agents: The imidazole scaffold contributes to the design of anti-inflammatory drugs. By modifying the structure, scientists can fine-tune the activity and selectivity of these agents.

c. Antitumor Properties: Certain imidazole derivatives demonstrate antitumor effects. Researchers investigate their mechanisms of action and evaluate their potential as cancer therapeutics.

d. Antidiabetic Agents: Imidazole-based compounds may influence glucose metabolism and insulin signaling pathways. Their study contributes to the development of antidiabetic drugs.

e. Antiviral Activity: Imidazole-containing molecules have shown promise as antiviral agents. Researchers explore their efficacy against various viruses, including RNA and DNA viruses.

f. Antioxidant Properties: The imidazole ring contributes to antioxidant activity. Scientists investigate its role in protecting cells from oxidative stress.

g. Ulcerogenic Activity: Some imidazole derivatives exhibit ulcerogenic effects. Understanding their mechanisms helps in drug safety assessment.

Other Applications

Apart from drug-related research, this compound finds applications in other fields:

a. Catalysis: Imidazole-containing compounds serve as catalysts in organic synthesis. Their unique reactivity and stability make them valuable in various reactions.

b. Coordination Chemistry: Researchers study the coordination behavior of imidazole ligands with metal ions. These complexes have applications in materials science and catalysis.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazole-containing compounds have become an important synthon in the development of new drugs . They show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the future research directions could involve exploring the potential applications of “3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride” in various therapeutic areas.

properties

IUPAC Name

3-(2-methylimidazol-1-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.ClH/c1-7-9-4-6-10(7)5-2-3-8;/h4,6H,2-3,5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALQJKBHSWKPDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70703091
Record name 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride

CAS RN

1059626-17-3, 79319-22-5
Record name 1H-Imidazole-1-propanamine, 2-methyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1059626-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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